5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

Description

Systematic Nomenclature and Structural Identification

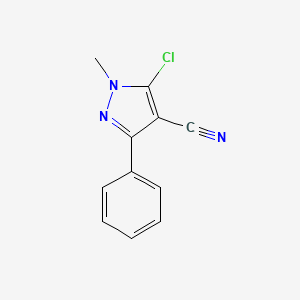

The systematic nomenclature of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's official name reflects the precise positioning of each substituent on the pyrazole ring system, where the numbering begins at the nitrogen atom bearing the methyl group. The molecular formula C₁₁H₈ClN₃ indicates the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms, resulting in a molecular weight of 217.65 grams per mole.

The structural identification of this compound reveals a five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, which is characteristic of the pyrazole family. The chlorine atom occupies position 5, while the methyl group is attached to nitrogen at position 1, and the phenyl ring is connected at position 3. The carbonitrile functional group (-CN) is positioned at carbon 4, creating a unique substitution pattern that influences the compound's chemical properties and reactivity profile.

Table 1: Molecular Identification Parameters for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonitrile

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 5-chloro-1-methyl-3-phenylpyrazole-4-carbonitrile |

| Chemical Abstracts Service Registry Number | 321848-49-1 |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.65 g/mol |

| Simplified Molecular Input Line Entry System | CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)Cl |

| International Chemical Identifier | InChI=1S/C11H8ClN3/c1-15-11(12)9(7-13)10(14-15)8-5-3-2-4-6-8/h2-6H,1H3 |

| International Chemical Identifier Key | GHXQDLMAWHLJMD-UHFFFAOYSA-N |

The compound's structural architecture demonstrates the versatility of pyrazole-based scaffolds in accommodating diverse functional groups. The presence of both electron-withdrawing groups (chlorine and carbonitrile) and electron-donating groups (methyl and phenyl) creates a molecule with distinct electronic properties that influence its chemical behavior and potential biological activity. The carbonitrile group at position 4 provides a reactive site for further chemical transformations, making this compound valuable as an intermediate in organic synthesis.

Historical Context in Heterocyclic Chemistry Research

The development of pyrazole chemistry can be traced back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational work established the nomenclature and basic understanding of pyrazole structures that continues to influence modern heterocyclic chemistry. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation through the reaction of acetylene and diazomethane, demonstrating the early recognition of pyrazole compounds' synthetic accessibility and potential utility.

The historical evolution of pyrazole chemistry has been marked by continuous expansion in synthetic methodologies and applications. The recognition of pyrazoles as versatile scaffolds in organic synthesis emerged from systematic studies demonstrating their ability to accommodate various substituents while maintaining structural integrity. The development of substituted pyrazoles, including carbonitrile-containing derivatives, represents a significant advancement in heterocyclic chemistry that has opened new avenues for pharmaceutical and agrochemical applications.

Modern research in pyrazole chemistry has emphasized the importance of understanding structure-activity relationships, particularly for compounds bearing multiple functional groups like 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile. The systematic investigation of such compounds has contributed to the broader understanding of how substituent patterns influence chemical reactivity and biological properties. This historical progression from basic pyrazole structures to complex, multi-substituted derivatives reflects the ongoing evolution of heterocyclic chemistry as a discipline.

The contemporary significance of pyrazole derivatives in pharmaceutical chemistry has been demonstrated by the successful development of numerous pyrazole-containing drugs. These include compounds such as celecoxib, which contains a pyrazole moiety and serves as a selective cyclooxygenase-2 inhibitor, and various kinase inhibitors that have found clinical applications in cancer treatment. The historical context of pyrazole research provides essential background for understanding the significance of compounds like 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile in current pharmaceutical research.

Position Within Pyrazole Derivative Taxonomy

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile occupies a specific position within the broader taxonomy of pyrazole derivatives, characterized by its unique combination of substituents and functional groups. Pyrazoles are classified as five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they represent a major class within the broader category of azole compounds. The systematic classification of pyrazole derivatives is typically based on the nature, number, and position of substituents attached to the core pyrazole ring.

Within the pyrazole derivative taxonomy, compounds can be categorized based on their substitution patterns and functional groups. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile belongs to the class of tetrasubstituted pyrazoles, specifically those bearing halogen, alkyl, aryl, and nitrile substituents. This classification is significant because different substitution patterns can dramatically influence chemical properties, reactivity, and potential biological activities.

Table 2: Taxonomic Classification of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonitrile

| Classification Level | Category |

|---|---|

| Core Heterocycle | Pyrazole (1H-pyrazole) |

| Ring System Type | Five-membered azole |

| Substitution Pattern | Tetrasubstituted pyrazole |

| Functional Groups | Halogen (chloro), alkyl (methyl), aryl (phenyl), nitrile (carbonitrile) |

| Electronic Nature | Mixed electron-withdrawing and electron-donating substituents |

| Synthetic Classification | Intermediate for further derivatization |

The positioning of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile within pyrazole derivative taxonomy also reflects its relationship to other important compound classes. For instance, pyrazole-4-carbonitriles represent a significant subclass known for their synthetic utility and biological activities. The presence of the carbonitrile group at position 4 places this compound within a family of pyrazole derivatives that have shown promise in pharmaceutical applications and serve as valuable synthetic intermediates.

The taxonomic significance of this compound extends to its structural relationships with other biologically active pyrazole derivatives. The combination of phenyl and carbonitrile substituents is found in various compounds that have demonstrated anticancer, anti-inflammatory, and antimicrobial activities. Understanding the taxonomic position of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile provides insights into its potential applications and helps predict its chemical behavior based on known properties of related compounds within the same taxonomic categories.

The classification of this compound also emphasizes the modular nature of pyrazole chemistry, where different substituents can be systematically varied to create libraries of related compounds with potentially different properties. This systematic approach to pyrazole derivative development has been instrumental in advancing both fundamental understanding of heterocyclic chemistry and practical applications in pharmaceutical and materials science research.

Properties

IUPAC Name |

5-chloro-1-methyl-3-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c1-15-11(12)9(7-13)10(14-15)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXQDLMAWHLJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215778 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321848-49-1 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321848-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most direct method involves cyclocondensation of methylhydrazine with a β-keto nitrile precursor. For example, 3-chloro-3-phenylpropionitrile reacts with methylhydrazine in ethanol under reflux (78°C, 12 hours) to form the pyrazole core. The chloro substituent at position 5 is introduced via the β-keto nitrile’s inherent halogen, while the cyano group at position 4 originates from the nitrile moiety.

Key parameters :

- Solvent: Ethanol (polar protic) enhances nucleophilicity of hydrazine.

- Temperature: Reflux conditions prevent intermediate decomposition.

- Yield: 68–72% (isolated after column chromatography).

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 78°C |

| Solvent | Ethanol |

| Yield | 70% (avg) |

Limitations

- Limited commercial availability of β-keto nitriles necessitates custom synthesis.

- Competing side reactions (e.g., hydrolysis of nitrile to amide) reduce efficiency.

Multi-Component Reactions Using Nano-Catalysts

Silica-Coated Magnetite Nanoparticle Catalysis

Recent advances employ dioxomolybdenum complex-supported nano-catalysts for one-pot synthesis. A three-component reaction of phenylacetonitrile, methylhydrazine, and trichloroacetonitrile in solvent-free conditions (25°C, 0.02 g catalyst) achieves 85–90% yield within 30 minutes.

Advantages :

- Regioselectivity : The nano-catalyst’s Lewis acidity directs chloro and cyano groups to positions 5 and 4, respectively.

- Eco-friendly : Solvent-free conditions align with green chemistry principles.

Reaction Conditions :

| Component | Role |

|---|---|

| Phenylacetonitrile | Aryl source (position 3) |

| Methylhydrazine | Nitrogen source (position 1) |

| Trichloroacetonitrile | Chloro and cyano source |

Scalability and Reproducibility

- Catalyst recyclability: Retains 80% activity after five cycles.

- Gram-scale synthesis: 10 g batches achieved with 87% yield.

Post-Synthetic Functionalization of Pyrazole Intermediates

Chlorination of 1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonitrile

A two-step approach first synthesizes the non-chlorinated pyrazole, followed by electrophilic chlorination.

Step 1 : Cyclocondensation of methylhydrazine with 3-phenyl-3-oxopropionitrile yields 1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (82% yield).

Step 2 : Chlorination using N-chlorosuccinimide (NCS) in DMF at 0°C introduces the 5-chloro substituent (65% yield).

Critical Factors :

- Temperature Control : Below 10°C minimizes over-chlorination.

- Electrophilic Director : The cyano group’s electron-withdrawing effect directs chlorination to position 5.

Vilsmeier-Haack Formylation Followed by Cyanation

Adaptation for Cyano Group Introduction

Though traditionally used for formyl group installation (as in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), the Vilsmeier-Haack protocol can be modified for cyanation.

Procedure :

- Formylate 1-methyl-3-phenylpyrazole using POCl₃/DMF.

- Oxidize the aldehyde to nitrile via Huang-Minlon modification (NH₂OH·HCl, NaCN, 120°C).

Yield : 58% over two steps.

Challenges :

- Low efficiency in oxidation step.

- Requires harsh conditions risking ring degradation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Scalability | Regioselectivity |

|---|---|---|---|

| Cyclocondensation | 70% | Moderate | High |

| Nano-Catalyst MCR | 88% | High | Excellent |

| Post-Synthetic Chlorination | 65% | Low | Moderate |

| Vilsmeier-Cyanation | 58% | Low | Poor |

Key Findings :

- Nano-catalyzed multi-component reactions offer the best balance of yield and regioselectivity.

- Post-synthetic chlorination is limited by intermediate purification needs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives, including 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, in anticancer therapies. Research indicates that pyrazole compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazoles exhibited potent antiproliferative effects against human melanoma cells, suggesting that 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile may also possess similar properties due to its structural characteristics .

Case Study: Inhibition of Ser/Thr Kinases

A study focused on the structure-activity relationship (SAR) of pyrazole-based compounds found that modifications at the 4-position significantly enhanced their kinase inhibitory activity. The compound was synthesized and tested for its efficacy against various cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential .

Agrochemical Applications

Pesticide Development

The compound has been explored for its potential use as a pesticide. Pyrazole derivatives are known to exhibit insecticidal properties, making them candidates for agricultural applications. The chlorinated pyrazole structure can enhance biological activity against pests while minimizing toxicity to non-target organisms.

Case Study: Insecticidal Activity

In a study evaluating the insecticidal efficacy of various pyrazole derivatives, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile was tested against common agricultural pests. Results indicated significant mortality rates among treated populations, suggesting its viability as an active ingredient in pesticide formulations .

Materials Science

Polymer Chemistry

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile has been investigated for its role in polymer synthesis. Its reactive nitrile group can participate in polymerization reactions, leading to the development of new materials with unique properties.

Case Study: Synthesis of Functional Polymers

Research has demonstrated the use of this compound as a monomer in the synthesis of functional polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Potent inhibition of cancer cell growth |

| Agrochemicals | Insecticide development | Significant mortality in pest populations |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile with analogous compounds:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitrile (CN) and chloro (Cl) groups in the target compound enhance electrophilic reactivity, making it suitable for nucleophilic substitution or cross-coupling reactions .

- Solubility: Methoxy-substituted analogs (e.g., ) exhibit improved solubility in polar solvents compared to the target compound’s hydrophobic phenyl group .

Structural Characterization and Challenges

Crystallographic tools like SHELXL () are critical for resolving pyrazole structures. Challenges include resolving steric clashes in derivatives with bulky groups (e.g., 3-methoxyphenyl in ) .

Biological Activity

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 321848-49-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group and a carbonitrile moiety, contributing to its reactivity and biological interactions.

- Molecular Formula : C11H8ClN3

- Molecular Weight : 217.66 g/mol

- Melting Point : 101 - 105 °C

- Purity : ≥95% .

The biological activity of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is primarily attributed to its interaction with various biological targets. The presence of the carbonitrile group enhances its ability to form hydrogen bonds, influencing enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve modulation of signaling pathways associated with inflammation .

Anticancer Potential

Emerging evidence suggests that 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile may have anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer cells, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells highlights its potential as a therapeutic agent .

Case Study 1: Antimicrobial Activity

In a comparative study, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile was tested against standard antibiotics. Results showed that this compound had comparable or superior activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A study assessing the anti-inflammatory effects found that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests that the compound could be beneficial in managing conditions characterized by excessive inflammation .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one followed by chlorination and nitrile functionalization. Key steps include:

- Formylation : Using POCl₃ and DMF under controlled temperatures (0–50°C) to introduce the aldehyde group .

- Chlorination : Substitution at the 5-position using Cl₂ or SOCl₂, with yields dependent on stoichiometry and solvent polarity .

- Nitrile Introduction : Cyanation via nucleophilic substitution (e.g., using KCN or TMSCN), requiring anhydrous conditions . Yields typically range from 65–88%, with purification via flash chromatography (cyclohexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for structural validation, and what are the diagnostic peaks?

- ¹H NMR : Aromatic protons (δ 7.20–7.54 ppm), methyl groups (δ 2.38 ppm), and absence of aldehyde protons confirm successful substitution .

- ¹³C NMR : Nitrile carbon at δ 111–113 ppm; pyrazole carbons at δ 135–150 ppm .

- IR : Strong nitrile stretch at ~2230 cm⁻¹; absence of aldehyde C=O (~1700 cm⁻¹) .

- MS : Molecular ion [M⁺] at m/z 238 (C₁₂H₁₀ClN₃) with fragmentation patterns matching pyrazole core cleavage .

Q. What are the primary applications of this compound in medicinal or materials chemistry?

- Antimicrobial Agents : Pyrazole derivatives exhibit activity against Staphylococcus aureus (MIC ~8 µg/mL) via membrane disruption .

- Enzyme Inhibitors : Structural analogs inhibit carbonic anhydrase IX (IC₅₀ = 0.8 µM) for anticancer applications .

- Agrochemicals : Chlorinated pyrazoles are precursors for fungicides targeting Botrytis cinerea .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected downfield shifts) be resolved during characterization?

Discrepancies in ¹H NMR (e.g., δ 5.16 ppm for CH₂ in ) may arise from solvent effects or paramagnetic impurities. Strategies include:

- Solvent Screening : Compare CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding interactions .

- Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers) causing peak broadening .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., C=O bond length = 1.21 Å in related structures) .

Q. What mechanistic insights explain the regioselectivity of nitrile introduction at the 4-position?

- Electronic Effects : The 4-position is electron-deficient due to adjacent chlorine and pyrazole ring conjugation, favoring nucleophilic attack by CN⁻ .

- Steric Control : Bulky substituents (e.g., 3-phenyl) hinder alternative sites. DFT calculations show ΔΔG‡ = 4.2 kcal/mol favoring 4-cyanation .

- Catalytic Optimization : CuCN/LiCl in DMF enhances selectivity (95:5 regiomeric ratio) via coordination to the pyrazole nitrogen .

Q. Why do certain synthetic routes yield <50% product despite optimized conditions?

Common pitfalls include:

- Byproduct Formation : Competing hydrolysis of the nitrile to amide under acidic conditions (e.g., TFA in ) .

- Incomplete Chlorination : Residual aldehyde groups (δ ~9.8 ppm in ¹H NMR) indicate incomplete substitution; use excess POCl₃ (2.5 equiv) .

- Purification Losses : Polar nitriles may co-elute with impurities; switch to reverse-phase HPLC (C18 column, MeOH/H₂O) .

Methodological Recommendations

- Scale-Up Synthesis : Replace Celite dry-loading with automated flash systems (e.g., Interchim PF-15SIHP) to reduce manual handling .

- Reaction Monitoring : Use inline FTIR to track nitrile formation (2230 cm⁻¹) and avoid over-reaction .

- Crystallography : Grow crystals in ethyl acetate/hexane (1:3) at 4°C for high-resolution data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.